Dodecylamine

Description

Historical Context in Amine Chemistry Research

The study of amines, organic derivatives of ammonia (B1221849), is a cornerstone of organic chemistry. Long-chain amines, such as dodecylamine (B51217), gained prominence as their surfactant properties became understood. Early research focused on their synthesis and basic chemical reactivity. For instance, methods for synthesizing this compound have been a subject of study, including the reduction of 1-azidododecane (B3047302) or through processes like the methylation of this compound using formaldehyde (B43269) and formic acid to produce derivatives. atamanchemicals.comresearchgate.net

A notable application that drove early research was in the field of mineral flotation. The selective flotation of minerals like sylvite (potassium chloride) from halite (sodium chloride) in the potash industry relies on cationic collectors, with this compound being a key reagent studied. researchgate.net Research dating back several decades investigated the adsorption of this compound onto mineral surfaces, such as hematite (B75146), often using radiolabeled molecules like tritiated this compound or carbon-14 (B1195169) tagged starch to trace the interactions. tandfonline.com These foundational studies established this compound as an important surface-active agent, paving the way for its exploration in more diverse scientific areas.

Fundamental Research Significance and Interdisciplinary Relevance

The fundamental research significance of this compound lies in its molecular structure, which imparts properties that are relevant to numerous fields. Its ability to act as a surfactant, corrosion inhibitor, and a building block for more complex molecules makes it a versatile tool for researchers. sigmaaldrich.comsolubilityofthings.com

Key Areas of Fundamental and Interdisciplinary Research:

Materials Science and Nanotechnology: this compound is widely used as a capping agent, stabilizer, and surfactant in the synthesis of nanoparticles. mdpi.comnih.gov It helps control the size and morphology of nanocrystals, such as those of cadmium selenide (B1212193) (CdSe) and silver (Ag), and facilitates their dispersion in organic solvents. atamanchemicals.comresearchgate.net Its role in the formation of mesostructured materials, like vanadium oxide, has also been explored. acs.org Furthermore, it is a component in the development of "smart" coatings, where it is loaded into nanocontainers like halloysite (B83129) nanotubes to be released in response to corrosion, providing a self-healing function. frontiersin.orgfrontiersin.org

Corrosion Science: this compound and its derivatives are effective corrosion inhibitors for various metals, particularly for steel in acidic environments. ijsrset.com Research has shown that this compound spontaneously adsorbs onto the metal surface via its polar amine group, forming a protective monolayer film that acts as a barrier to corrosive agents. atamanchemicals.comijsrset.com The efficiency of this inhibition is a function of concentration and temperature. ijsrset.comresearchgate.net

Mineral Processing: In mineral flotation, this compound functions as a collector, selectively adsorbing onto the surface of certain minerals, rendering them hydrophobic and allowing them to be separated from others via froth flotation. researchgate.netmdpi.com It has been studied for the flotation of a wide range of minerals, including sphalerite, quartz, diatomite, kaolinite (B1170537), and rutile. researchgate.netmdpi.comjournalssystem.commdpi.combibliotekanauki.pl Research in this area investigates how factors like pH and the presence of other reagents affect its performance. researchgate.netmdpi.com

Biochemistry and Microbiology: The long alkyl chain and amine group of this compound give it antimicrobial properties. solubilityofthings.com It has been shown to be an effective agent against various bacteria and fungi. orientjchem.org Notably, research has demonstrated its potent ability to kill the dormant spores of multiple Firmicute species, including Bacillus subtilis, by damaging their inner membrane. nih.gov This has implications for developing new sterilizing agents.

Environmental Science: The surface-active properties of this compound are relevant to environmental systems. It has been studied for its impact on the transport of dense non-aqueous phase liquids (DNAPLs) in subsurface environments, which is crucial for understanding and remediating contaminated sites. osti.gov Additionally, its removal from industrial wastewater, for example from mineral flotation plants, is an important research topic, with materials like metal-organic frameworks (MOFs) being investigated for their capture. researchgate.net

Conceptual Frameworks for this compound Studies

The study of this compound's behavior and interactions relies on a variety of established scientific frameworks and advanced analytical techniques.

Adsorption Isotherms: To quantify the adsorption of this compound onto surfaces, researchers often employ adsorption isotherm models. The Langmuir adsorption isotherm, for example, has been used to describe the formation of a monolayer of this compound on mild steel surfaces during corrosion inhibition, indicating a specific interaction between the amine and the surface. ijsrset.com

Molecular Modeling and Simulation: Computational methods provide molecular-level insights into this compound's interactions. Density Functional Theory (DFT) has been used to study the substituent effects in kaolinite flotation, revealing that this compound has a strong electron attraction ability and interaction with the mineral surface. mdpi.com Molecular dynamics simulations have also been employed to investigate the adsorption of this compound on mineral surfaces and its role in wastewater treatment. researchgate.neteuropa.eu

Electrochemical and Spectroscopic Analysis: A suite of analytical techniques is used to probe the mechanisms of this compound's action.

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization are standard methods to evaluate the performance of this compound as a corrosion inhibitor, revealing details about the resistance of the protective film and its effect on electrochemical reactions. frontiersin.orgijsrset.com

X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR) are used to analyze the chemical state and bonding of this compound adsorbed on surfaces, confirming mechanisms like chemisorption on sphalerite or its presence on nanoparticles. researchgate.netaablocks.com

Zeta Potential Measurements help in understanding the electrostatic interactions between this compound (which can be protonated to form a cation) and charged mineral surfaces, a key factor in flotation. researchgate.netmdpi.com

These conceptual and analytical frameworks are essential for moving beyond empirical observations to a mechanistic understanding of how this compound functions in various applications.

Research Findings on this compound Applications

The following tables summarize key research findings for this compound in two of its prominent application areas.

Table 1: this compound in Mineral Flotation

| Mineral System | Key Finding | pH Range | Analytical Methods Used |

|---|---|---|---|

| Sphalerite | This compound shows strong collecting ability through both physical and chemical adsorption. researchgate.net | Wide pH range (1-13) | Micro-flotation, Zeta Potential, XPS, FTIR |

| Diatomite vs. Albite | This compound is a more effective collector for albite than diatomite, allowing for selective separation. mdpi.com | 5.5 - 10.5 | Micro-flotation, Zeta Potential |

| Kaolinite | Interaction energy calculations show stable adsorption of this compound on the kaolinite surface. mdpi.com | Not specified | DFT Calculations |

| Magnetite Ore (Reverse Flotation) | A mixture of this compound and kerosene (B1165875) demonstrated stronger collecting ability for quartz than this compound alone. journalssystem.com | Not specified | Flotation Tests |

Table 2: this compound as a Corrosion Inhibitor

| Metal | Corrosive Medium | Key Finding | Max Inhibition Efficiency | Analytical Methods Used |

|---|---|---|---|---|

| Mild Steel | 1.0 M HCl | Inhibition efficiency increases with concentration but decreases with temperature; acts as a mixed-type inhibitor. ijsrset.com | 88.67% at 1000 ppm, 298 K | Weight Loss, EIS, Potentiodynamic Polarization, SEM |

| Carbon Steel | 1 M HCl | Corrosion rate decreases with increasing inhibitor concentration; follows Langmuir adsorption isotherm. researchgate.net | Not specified | Weight Loss, Polarization |

| Carbon Steel | 4.1 M and 7.7 M HCl | Inhibition efficiency is high in 1 M HCl but drops significantly in more concentrated acid, possibly due to lower solubility. onepetro.org | >95% (in 1 M HCl) | Weight Loss, Electrochemical Methods |

Structure

3D Structure

Properties

IUPAC Name |

dodecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRBPAEWTRLWTQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

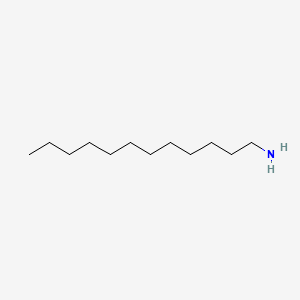

CCCCCCCCCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2016-56-0 (acetate), 50291-24-2 (sulfate), 929-73-7 (hydrochloride) | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021984, DTXSID801022411 | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation or skin absorption. Used to make other chemicals., Liquid; Liquid, Other Solid; Other Solid, White solid; mp = 28 deg C; [ICSC] Oil with an amine odor; mp = 28.3 deg C; [HSDB] Yellow liquid with an odor of ammonia; [CAMEO] White low-melting solid; mp 28-30 deg C; [MSDSonline], WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR. | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

259 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

352 °F (COC) | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible in ethanol, ethyl ether, and benzene., In water, 0.078 g/l at 25 °C and pH 11.8., Solubility in water: poor | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8015 g/cu cm @ 20 °C/4 °C, 0.81 g/cm³ | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00805 [mmHg], 8.05X10-3 mm Hg at 25 °C | |

| Record name | Dodecylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5052 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

OIL | |

CAS No. |

124-22-1, 68155-27-1 | |

| Record name | DODECANAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21833 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000124221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amines, C12-18-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068155271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Dodecanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amines, C12-18-alkyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Amines, C12-18-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWY9OD6A2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

28.3 °C, 28 °C | |

| Record name | DODECYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2645 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DODECYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1364 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthetic Methodologies and Derivatization Research

Classical and Contemporary Synthesis Pathways of Dodecylamine (B51217)

The industrial production of this compound has traditionally relied on a multi-step process originating from lauric acid, a readily available fatty acid. guidechem.comnih.gov This classical method involves the reaction of lauric acid with ammonia (B1221849), often in the presence of a catalyst like silica (B1680970) gel, to produce lauronitrile (dodecanenitrile). guidechem.comsincerechemical.com The resulting nitrile is then subjected to catalytic hydrogenation to yield this compound. guidechem.comnih.gov This reduction is typically carried out using catalysts such as activated nickel. guidechem.com The crude product is subsequently purified by vacuum distillation. guidechem.com

A notable variation of this pathway involves the use of radioactive isotopes for mechanistic studies, such as the synthesis of carbon-14 (B1195169) labeled this compound. acs.org In this process, radioactive carbon dioxide is reacted with undecylmagnesium bromide to produce labeled lauric acid. acs.org This is then converted to the nitrile and subsequently reduced to the labeled this compound. acs.org

Another established synthetic route is the reduction of 1-azidododecane (B3047302), which can produce this compound with high yields, reportedly close to 97%. atamanchemicals.com

More contemporary approaches often focus on reductive amination. This method involves the reaction of an aldehyde, such as dodecanal (B139956), with an amine in the presence of a reducing agent. masterorganicchemistry.com For instance, dodecanal can be reacted with ammonia and hydrogen over a ruthenium black catalyst to form this compound. google.com Reductive amination offers a more controlled way to form carbon-nitrogen bonds and can be adapted to produce various substituted amines. masterorganicchemistry.com

| Synthesis Pathway | Starting Material(s) | Key Intermediates/Reagents | Catalyst(s) |

| Classical Pathway | Lauric acid, Ammonia | Lauronitrile | Silica gel, Activated Nickel |

| Labeled Synthesis | Undecylmagnesium bromide, Radioactive Carbon Dioxide | Labeled Lauric Acid, Labeled Lauronitrile | - |

| Azide Reduction | 1-Azidododecane | - | - |

| Reductive Amination | Dodecanal, Ammonia | - | Ruthenium black |

Advanced this compound Functionalization Strategies

The primary amine group of this compound is a key site for a multitude of chemical transformations, enabling the creation of diverse and functional molecules.

Amphiphilic this compound Conjugate Synthesis and Characterization

The amphiphilic nature of this compound, possessing both a hydrophobic dodecyl tail and a hydrophilic amine head, makes it an ideal precursor for surfactants. By reacting this compound with amino acids, novel amino acid-based surfactants can be synthesized. chalmers.se For example, reacting the amine group of this compound with an amino acid creates a long-chain alkyl amino acid. chalmers.se These conjugates exhibit surface-active properties, with their critical micelle concentration (CMC) and Krafft temperature being key parameters for characterization. chalmers.se

Quaternization and this compound Salt Formation

This compound readily undergoes quaternization, a reaction that converts the primary amine into a quaternary ammonium (B1175870) salt. sincerechemical.com This is a crucial step in the synthesis of cationic surfactants. For instance, n-dodecyl trimethyl ammonium chloride can be synthesized from this compound. google.com The process typically involves reaction with methyl chloride. google.com this compound also reacts with various inorganic and organic acids to form this compound salts, such as this compound hydrochloride. sincerechemical.com

This compound in the Synthesis of Inorganic and Metal-Organic Compounds

This compound plays a significant role as a solvent, catalyst, and stabilizing agent in the synthesis of inorganic and metal-organic compounds. It has been used as a catalyst in sol-gel processes to produce bioactive mesoporous submicron glass spheres. atamanchemicals.com In the synthesis of cadmium selenide (B1212193) (CdSe) nanocrystals, this compound can act as a solvent. atamanchemicals.com Furthermore, it has been employed in the preparation of novel surfactant copper(II) complexes. atamanchemicals.com The addition of long-chained primary amines like this compound during nanoparticle synthesis can influence the crystal morphology, leading to octahedrally shaped nanoparticles. researchgate.net

Polymer and Dendrimer Conjugation utilizing this compound Derivatives

This compound and its derivatives are utilized in the synthesis of more complex macromolecular structures like polymers and dendrimers. For example, N,N′-Didodecyl-1,5,9-triazacyclododecane and N,N′,N′′-tridodecyl-1,5,9-triazacyclododecane have been synthesized through the alkylation of a triazacyclododecane precursor with dodecyl iodide or reductive alkylation with dodecanal, respectively. researchgate.net These complex amines have applications in areas such as solvent extraction. researchgate.net

This compound-Functionalized Graphene and Quantum Dot Synthesis

In the realm of nanomaterials, this compound is used to functionalize surfaces and stabilize nanoparticles. This compound-functionalized graphene quantum dots (d-GQDs) have been synthesized through the thermal pyrolysis of citric acid and this compound. nih.gov These d-GQDs, featuring alkyl chains and various functional groups, can act as effective stabilizers for Pickering emulsions. nih.gov In the synthesis of iron platinum (FePt) nanoparticles, this compound is used in conjunction with lauric acid as a stabilizing agent during the high-temperature reaction. rsc.org

Ribose 5′-Carbamate this compound Derivatives for Biochemical Probes

The synthesis of this compound derivatives of molecules like vitamin B12 (cobalamin) highlights a sophisticated use of this long-chain amine as a biochemical tool. Researchers have successfully created these derivatives by targeting the ribose-5'-hydroxyl group of the cobalamin molecule. The synthesis strategy involves activating this hydroxyl group with agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or 1,1'-carbonyldi(1,2,4-triazole) (CDT). nih.govacs.org Following activation, the subsequent addition of an aminoalkane, specifically this compound, results in the formation of a stable ribose-5'-carbamate linkage. nih.govacs.orgscirp.org

These this compound-cobalamin conjugates are of significant interest as biochemical probes. While some alkylamine derivatives of cobalamin retain a high affinity for intrinsic factor, a key protein in the gastrointestinal absorption of vitamin B12, they can also act as potent inhibitors of essential cobalamin-dependent enzymes. acs.orgscirp.org For instance, a this compound derivative of hydroxocobalamin (B81358) has been shown to be a powerful inhibitor of methionine synthase in mammalian cells. scirp.org This inhibitory action makes these derivatives valuable for studying the mechanisms of cobalamin-dependent pathways and for inducing and analyzing cobalamin deficiency in cellular models. scirp.org

This compound as a Catalyst in Chemical Synthesis

Beyond derivatization, this compound is extensively used as a catalyst, where its molecular structure and properties guide the formation of highly ordered materials at the micro and nano scales.

Role in Sol-Gel Processes and Mesoporous Material Fabrication

In sol-gel synthesis, this compound plays a multifaceted role as a catalyst, a template agent, and a porogen for fabricating mesoporous materials, such as bioactive glass sub-micron spheres (MBGS) and silica microspheres. nih.govacs.orgnih.gov Its function is critical in controlling the final characteristics of the material.

As a catalyst, this compound facilitates the hydrolysis and condensation of silica precursors like tetraethoxysilane (TEOS). acs.org As a template and porogen, its long alkyl chain organizes the silica network, creating well-defined pores. The concentration of this compound directly influences the particle morphology, monodispersity, and the size of the resulting pores. acs.orgnih.gov For example, by adjusting the concentration of this compound and the temperature of hydrothermal treatment, pore sizes ranging from 3.5 to 16 nm can be achieved in silica microspheres. acs.org This controlled fabrication results in materials with large specific surface areas, making them suitable for applications like drug delivery systems and as heterogeneous catalysts. nih.govredalyc.org

| Material Synthesized | Precursor | Role of this compound | Key Findings/Controllable Parameters |

|---|---|---|---|

| Mesoporous Bioactive Glass Sub-micron Spheres (MBGS) | Not specified in abstracts | Catalyst, Template Agent | Controls particle size (~560 nm), morphology, and pore size distribution. Achieves large specific surface area (362.073 m²/g). nih.gov |

| Silica Microspheres | Tetraethoxysilane (TEOS) | Catalyst, Template, Porogen | Enables tuning of pore sizes from 3.5 to 16 nm by adjusting DDA concentration and hydrothermal treatment temperature. acs.org |

| Silica Nanoparticles | Not specified in abstracts | Catalyst | Used in the preparation of silica nanoparticles of adjustable size. nih.gov |

| Core-Shell Silica Particles | Tetraethoxysilane (TEOS) | Catalyst, Template, Porogen | Used in an ultrasonic-assisted sol-gel method to create uniform mesoporous shells. acs.org |

Facilitation of Nanocrystal Synthesis

This compound is a pivotal reagent in the colloidal synthesis of various semiconductor and metal oxide nanocrystals, where it functions as a solvent, surface ligand, and capping agent. nih.govnih.gov Its presence during synthesis profoundly influences the nucleation and growth phases, ultimately determining the size, shape, and optical properties of the nanocrystals.

In the synthesis of Cadmium Selenide (CdSe) nanocrystals, this compound has been observed to play a dual role. It can significantly accelerate the initial nucleation stage while also acting as a passivating ligand on the nanocrystal surfaces during the subsequent growth process. scirp.org This passivation helps to control the growth rate and improve the monodispersity of the final particles. However, the exact effect of alkylamines like this compound is a subject of ongoing research, with some studies suggesting it activates precursors at high temperatures and slows growth at lower temperatures, while others argue it deactivates precursors like cadmium oleate (B1233923). researchgate.net

Similarly, in the synthesis of Cobalt Aluminate (CoAl₂O₄) and Tin Sulfide (B99878) (SnS₂) nanoparticles, this compound is used as a surfactant and capping agent. nih.govnih.gov The concentration of this compound can dramatically alter the morphology of the resulting nanostructures, leading to the formation of nanoparticles, nanoplates, or flower-like assemblies. nih.govnih.gov This morphological control is crucial as the properties of nanomaterials are often shape-dependent.

| Nanocrystal | Role of this compound | Effect on Synthesis and Properties |

|---|---|---|

| Cadmium Selenide (CdSe) | Solvent, Surface Ligand | Accelerates nucleation, passivates surface during growth, affects particle size and growth rate. nih.govscirp.org Its role (activating vs. deactivating) can be temperature-dependent. researchgate.net |

| Cobalt Aluminate (CoAl₂O₄) | Surfactant | Strongly influences particle size and morphology (e.g., semispherical particles vs. laminas) based on concentration. nih.gov |

| Tin Sulfide (SnS₂) | Capping Agent | Controls morphology, leading to nanoparticles, nanoplates, or flower-like structures, which in turn affects optical properties. nih.gov |

Interfacial and Surface Chemistry Research of Dodecylamine

Adsorption Phenomena and Mechanisms on Mineral Surfaces

The interaction of dodecylamine (B51217) with mineral surfaces is a complex process governed by factors such as the mineral's surface chemistry, the pH of the aqueous solution, and the speciation of this compound itself.

Sulfide (B99878) Minerals (e.g., Sphalerite, Molybdenite)

This compound has demonstrated effective collection capabilities for certain sulfide minerals, a behavior that is intricately linked to its adsorption at the mineral-water interface.

Research indicates that this compound adsorbs onto sphalerite (ZnS) surfaces through a combination of chemical and physical interactions. researchgate.netmdpi.com Chemisorption is understood to occur between the nitrogen atom of the dodecylammonium ion (RNH₃⁺) and the sulfur atoms on the sphalerite surface. researchgate.net This chemical bonding is a primary mechanism of adsorption.

In addition to chemisorption, physisorption also plays a crucial role. mdpi.com This is particularly evident with the molecular form of this compound (RNH₂), which can adsorb onto the sphalerite surface. researchgate.net The presence of molecular this compound can also shield the electrostatic repulsion between the positively charged head groups of the adsorbed dodecylammonium ions, leading to a denser layer of adsorbed amine and consequently, enhanced surface hydrophobicity. researchgate.net

Studies on molybdenite have shown that this compound species (RNH₂ and RNH₃⁺) adsorb on the sulfur atoms of fresh molybdenite faces, primarily through hydrogen bonding. researchgate.netmdpi.com On the fresh edges of molybdenite, the adsorption is mainly attributed to chemical bonding between the amine groups and molybdenum sites, as well as electrostatic forces. researchgate.net

The pH of the solution is a critical parameter that dictates the dominant species of this compound and the surface charge of the mineral, thereby influencing the adsorption mechanism. For sphalerite, this compound shows strong collecting performance across a wide pH range. researchgate.netmdpi.com

In acidic conditions, the cationic dodecylammonium ion (RNH₃⁺) is the predominant species. As the pH increases, the concentration of molecular this compound (RNH₂) also increases. mdpi.com On sphalerite, a combination of physical and chemical adsorption occurs, with physical adsorption becoming more pronounced at higher pH values. mdpi.com The surface of sphalerite becomes more negatively charged as the pH increases, which facilitates the electrostatic adsorption of the cationic RNH₃⁺. mdpi.com In alkaline solutions, this compound can form colloidal precipitates. The charge of these colloids is pH-dependent; positively charged precipitates can adsorb onto the negatively charged sphalerite surface, enhancing flotation, while negatively charged precipitates can inhibit it. researchgate.net

On molybdenite, both RNH₂ and RNH₃⁺ species have been shown to adsorb on both unoxidized and oxidized surfaces. researchgate.netmdpi.com

Table 1: Effect of pH on this compound Adsorption on Sphalerite

| pH Range | Dominant this compound Species | Primary Adsorption Mechanism on Sphalerite |

| Acidic | RNH₃⁺ | Chemisorption between N of RNH₃⁺ and S of ZnS; Covalent bonding with Zn²⁺. researchgate.netmdpi.com |

| Alkaline | RNH₂, RNH₃⁺, Colloidal Precipitates | Enhanced physisorption due to increased negative surface charge; Adsorption of charged colloidal precipitates. researchgate.netmdpi.com |

Investigations into Chemisorption and Physisorption Interactions

Silica (B1680970) and Quartz Surfaces

The adsorption of this compound on silica (SiO₂) and quartz is fundamental to processes like the reverse flotation of iron ores, where silica-containing minerals are removed as gangue.

The structure of the adsorbed this compound layer on silica surfaces is highly dependent on the pH of the solution, which in turn affects the surface hydrophobicity. researchgate.netacs.orgnih.gov

At a pH of around 6.3, there is minimal adsorption of this compound cations, and the silica surface remains hydrophilic. researchgate.netnih.gov As the pH increases to 10.0, a well-organized monolayer, often described as a hemimicelle structure, forms on the silica surface. researchgate.netacs.orgnih.gov This organized adsorption leads to dehydration of the surface and a significant increase in hydrophobicity. researchgate.netnih.gov At a higher pH of 12.3, the adsorption of neutral this compound molecules continues, leading to the formation of a bilayer or a micellar surface state. researchgate.netnih.gov This results in extensive surface hydration, and the silica surface becomes hydrophilic again. researchgate.netnih.gov

The primary driving force for the adsorption of this compound on quartz is electrostatic attraction, as the silica surface is negatively charged at pH values above 3. journalssystem.comresearchgate.net

Table 2: this compound Adsorption and Hydrophobicity of Silica Surfaces at Different pH Values

| pH | Adsorbed Layer Structure | Surface Hydrophobicity |

| 6.3 | Minimal adsorption of DDA cations. researchgate.netnih.gov | Hydrophilic. researchgate.netnih.gov |

| 10.0 | Well-organized monolayer (hemimicelle). researchgate.netnih.gov | Hydrophobic. researchgate.netnih.gov |

| 12.3 | Bilayer or micellar surface state. researchgate.netnih.gov | Hydrophilic. researchgate.netnih.gov |

The attachment of air bubbles to silica surfaces in the presence of this compound is a key step in flotation. Research using techniques like vibrational sum frequency spectroscopy (VSFS) has provided detailed insights into this process. journalssystem.comjournalssystem.com

It has been shown that the hydrophobic state on the silica surface is created by the transfer of a well-organized monolayer of this compound from the surface of an air bubble to the silica surface upon contact and attachment. journalssystem.comjournalssystem.com At low this compound concentrations and a pH of 9.6, there is limited adsorption on the silica surface itself, but significant adsorption occurs at the air-water interface of the bubble. journalssystem.com When the bubble contacts the silica surface, the this compound monolayer is transferred, creating a hydrophobic surface that facilitates stable bubble attachment. journalssystem.com This transfer mechanism is consistent with thermodynamic principles, which state that bubble attachment occurs when the adsorption density of the collector at the air-solid interface is greater than at the liquid-solid interface. journalssystem.com

Influence of pH on this compound Surface State Transformation

The pH of an aqueous solution significantly dictates the surface state and adsorption behavior of this compound (DDA). mdpi.comjournalssystem.com DDA, a weak base with a pKa of approximately 10.63, exists predominantly in its cationic form (R-NH3+) at pH values below its pKa and as a neutral molecular form (R-NH2) at pH values above it. mdpi.comjournalssystem.com At a pH of 10.63, the concentrations of the ionic and molecular species are equal. mdpi.com This transformation between the charged and neutral states directly impacts how this compound interacts with mineral surfaces.

Studies using Raman spectroscopy have confirmed this pH-dependent speciation. In acidic conditions (e.g., pH 2.0), this compound is primarily in the ionic NH3+ state. mdpi.com As the pH increases towards alkaline conditions (e.g., pH 12.0), the molecular NH2 form becomes dominant. mdpi.com

This change in speciation affects adsorption mechanisms. At a pH of 10, where both cationic and molecular forms of DDA are present, a compact and well-organized monolayer can form on surfaces like muscovite (B576469) and montmorillonite (B579905), leading to strong hydrophobicity. researchgate.netnih.gov The DDA cations are the primary species interacting with the negatively charged mineral surfaces through electrostatic attraction, while the neutral DDA molecules co-adsorb, contributing to a denser layer. researchgate.netnih.gov

At a lower pH of 6.3, there is minimal adsorption of DDA cations, resulting in a hydrophilic surface. acs.orgnih.gov As the pH increases to 10.0, the formation of a well-organized monolayer, or hemimicelle structure, renders the surface hydrophobic. acs.orgnih.gov At an even higher pH of 12.3, continued adsorption of neutral DDA molecules can lead to the formation of a bilayer or micellar surface state, which surprisingly can result in a more hydrophilic surface due to extensive surface hydration. acs.orgnih.gov

The interplay between this compound speciation and surface charge as a function of pH is critical in applications like flotation, where the hydrophobicity of mineral surfaces is intentionally altered. journalssystem.com For instance, the flotation of albite using DDA is most effective in a pH range of 5.5 to 10.5. mdpi.com

Table 1: Influence of pH on this compound State and Adsorption on Silica

| pH | Dominant DDA Species | Adsorption State on Silica Surface | Surface Character |

| 6.30 | Cationic (R-NH3+) | No pronounced adsorption | Hydrophilic |

| 10.0 | Cationic & Molecular | Well-organized monolayer (hemimicelle) | Hydrophobic |

| 12.3 | Molecular (R-NH2) | Bilayer or micellar structure | Hydrophilic |

| Data sourced from Wang et al. (2010). acs.orgnih.gov |

Clay Minerals (e.g., Kaolinite (B1170537), Montmorillonite)

This compound is extensively studied for its interaction with clay minerals like kaolinite and montmorillonite, primarily due to its ability to alter their surface properties. researchgate.netresearchgate.net

Research on this compound-Induced Hydrophobic Agglomeration

This compound is an effective agent for inducing hydrophobic agglomeration of clay mineral particles in aqueous suspensions. researchgate.net The adsorption of DDA onto the surface of minerals like kaolinite increases their surface hydrophobicity, which in turn promotes the aggregation of particles. researchgate.net This process is driven by the reduction of the repulsive hydration forces and the enhancement of attractive hydrophobic forces between the now hydrophobic particles. researchgate.net

The mechanism of adsorption primarily involves electrostatic interactions and hydrogen bonding between the polar head group of this compound and the mineral surface. researchgate.netplos.org For kaolinite, which typically carries a negative charge in suspension, the cationic dodecylammonium ions (DDA+) are attracted to the surface, neutralizing the charge and reducing electrostatic repulsion between particles. plos.org This allows the van der Waals and hydrophobic attractions to dominate, leading to aggregation. plos.org The effectiveness of this process is concentration-dependent, with increased DDA concentration generally leading to enhanced hydrophobic sedimentation of kaolinite. researchgate.net Studies have shown that a DDA concentration of 14 × 10⁻⁴ mol/L can be optimal for the settling velocity and adsorption on slurry particles. researchgate.net In some cases, an aggregation settling yield of 98% for kaolinite has been achieved with the use of this compound. researchgate.netplos.org

Similarly, for montmorillonite, the adsorption of cationic surfactants like dodecyl trimethyl ammonium (B1175870) bromides (a derivative of this compound) onto the negatively charged sites of the mineral renders the surface more hydrophobic, significantly enhancing the aggregation of fine montmorillonite particles in water. researchgate.net

Dynamics of this compound Intercalation into Layered Structures

This compound can be intercalated into the layered structures of clay minerals like kaolinite, a process that significantly alters the mineral's physical properties. scientific.netnih.gov The basal spacing of kaolinite, which is the distance between its layers, can increase substantially upon intercalation. For example, one study reported an increase in the basal spacing of kaolinite from 0.72 nm to 4.29 nm after this compound intercalation. nih.govresearchgate.net Another study documented an increase from 0.717 nm to 2.280 nm. scientific.net This expansion is a clear indication that the this compound molecules have entered the interlayer space of the kaolinite.

The intercalation process often involves using an intermediate, such as a kaolinite-dimethyl sulfoxide (B87167) (DMSO) complex, which is then treated with this compound. nih.govresearchgate.net The successful intercalation is further confirmed by techniques like Fourier Transform Infrared Spectroscopy (FTIR), which show changes in the vibrational spectra of kaolinite, indicating interactions between the this compound and the mineral's inner surfaces. nih.govresearchgate.net Specifically, hydrogen bonds can form between the NH group of this compound and the Si-O groups of the kaolinite layers. scientific.net

Molecular dynamics simulations have provided insights into the arrangement of the intercalated this compound molecules. nih.gov These simulations suggest that the alkyl chains of the this compound molecules form a distinct layering structure within the interlayer space of the kaolinite. nih.govresearchgate.net This structure is not a simple, uniform arrangement but rather a complex mixture of ordered, paraffin-like structures and more disordered conformations. nih.gov Some alkyl chains may align parallel to the kaolinite basal surfaces, forming bilayer-like structures. nih.gov

Substituent Effects on this compound Adsorption Behavior

The adsorption behavior of this compound on clay minerals can be influenced by the presence of different substituent groups on the amine head. mdpi.comresearchgate.net Density Functional Theory (DFT) studies have shown that modifying the head group of this compound can affect its interaction with kaolinite surfaces. mdpi.comresearchgate.net

For instance, increasing the number of substituents in the this compound head group can lead to a significant increase in the surface and head group charge. mdpi.comresearchgate.net However, the interaction energy of unmodified this compound (DDA) with kaolinite surfaces has been found to be greater than that of some of its substituted counterparts, indicating a more stable adsorption for DDA in those cases. mdpi.comresearchgate.net This is attributed to DDA having the lowest LUMO (Lowest Unoccupied Molecular Orbital) energy, which gives it the strongest ability to attract electrons and interact with the kaolinite surface. mdpi.comresearchgate.net

The size of the substituent groups also plays a role due to steric effects. Larger branched substituents on the head group can increase the molecular surface area. researchgate.net This can lead to a reduction in the amount of surfactant that can adsorb onto the mineral surface due to steric hindrance. researchgate.net

Experimental flotation results have shown that different substituted dodecylamines exhibit varying effectiveness. For example, a study on the flotation of kaolinite using a series of tertiary amines showed that N,N-dimethyl-dodecyl amine resulted in a higher recovery compared to N,N-diethyl-dodecyl amine and N,N-dipropyl-dodecyl amine. mdpi.com

Table 2: Interaction Energy of this compound and its Derivatives on Kaolinite Surfaces

| Collector | Interaction Energy on Kaolinite (001) Surface | Interaction Energy on Kaolinite (001-) Surface |

| DDA (this compound) | Greater than other tested collectors | Greater than other tested collectors |

| BHDA | Lower than DDA | Lower than DDA |

| BHMDC | Lower than DDA | Lower than DDA |

| Data derived from theoretical calculations. mdpi.comresearchgate.net |

Comparative Adsorption on Different Mineral Surface Facets

The adsorption of this compound onto clay minerals is not uniform across all crystal surfaces; it can vary depending on the specific surface facet. researchgate.net Kaolinite, for example, has two distinct basal surfaces: the (001) silica tetrahedral surface and the (00-1) alumina (B75360) octahedral surface. researchgate.net

Theoretical studies using Density Functional Theory (DFT) have shown that the adsorption of this compound is more favorable on the (001) surface of kaolinite compared to the (00-1) surface. researchgate.net The primary adsorption mechanisms are hydrogen bonding and electrostatic attraction between the polar head group of the this compound and the kaolinite surface. researchgate.net The ionic form of this compound (R-NH3+) is the preferred species for adsorption. researchgate.net

Similarly, for montmorillonite, the adsorption of this compound is influenced by the different surface characteristics. The basal surfaces of montmorillonite are where adsorption primarily occurs, driven by physical interactions such as electrostatic attraction and hydrogen bonding. researchgate.net

Salt Surfaces (e.g., KCl, NaCl)

The adsorption of this compound onto the surfaces of soluble salts like potassium chloride (KCl) and sodium chloride (NaCl) is a key aspect of processes like potash flotation. bibliotekanauki.pljournalssystem.com In these systems, this compound hydrochloride (DAH) is often used as a collector. bibliotekanauki.pljournalssystem.com

The presence of high concentrations of dissolved ions in saturated brine solutions affects the behavior of this compound at the air/water interface and its adsorption onto the salt crystal surfaces. bibliotekanauki.pljournalssystem.com Dynamic surface tension measurements have indicated that while the adsorption of ions at the air/water interface is rapid, this compound molecules require more time to adsorb. bibliotekanauki.pljournalssystem.com

The adsorption of this compound can inhibit bubble coalescence, a crucial factor in flotation. bibliotekanauki.pljournalssystem.com In the absence of this compound, the time it takes for bubbles to coalesce is different in KCl and NaCl solutions, suggesting different surface properties of these salts in brine. bibliotekanauki.pljournalssystem.com The addition of this compound can prevent bubble coalescence in both KCl and NaCl solutions. bibliotekanauki.pljournalssystem.com

The mechanism of this compound adsorption on these salt surfaces is thought to be related to the structure of water at the interface. KCl is considered a "structure-breaking" salt, which can facilitate the adsorption of the collector. shahroodut.ac.ir In contrast, NaCl is a "structure-making" salt. shahroodut.ac.ir The adsorption of the cationic amine collector onto the sylvite (KCl) surface is also driven by electrostatic interactions, as the mineral surface can have a negative charge. shahroodut.ac.ir In industrial applications, this compound is often dispersed in an acidic solution before being added to the brine, which causes the amine to precipitate and attach to the KCl particles. researchgate.net

Table 3: Bubble Coalescence Time in Different Salt Solutions (without this compound)

| Salt Solution | Bubble Coalescence Time (ms) |

| 100% KCl | 100 |

| 100% NaCl | 270 |

| 50% KCl + 50% NaCl | 650 |

| Data sourced from Celik et al. (2019). bibliotekanauki.pljournalssystem.com |

Research on Selective this compound Abstraction Mechanisms

The selective adsorption of this compound (DDA) onto specific mineral surfaces is a cornerstone of its application in flotation, a process used to separate minerals. Research has focused on understanding the mechanisms that govern this selectivity, particularly in systems like hematite (B75146) and quartz.

In these systems, DDA is used as a collector to facilitate the separation of quartz from hematite. researchgate.netresearchgate.net The primary mechanism for this selectivity is rooted in electrostatic interactions. researchgate.net At a neutral pH of 7, the main species of DDA is the positively charged dodecylammonium ion (RNH3⁺). researchgate.net The surface of quartz is more negatively charged (has a more negative Zeta potential) than that of hematite, leading to a preferential electrostatic adsorption of the cationic DDA onto the quartz surface. researchgate.netresearchgate.net

Further investigations using Density Functional Theory (DFT) calculations have provided deeper insights. These studies confirm that while a starch depressant adsorbs more strongly on the hematite surface, the DDA collector (RNH3⁺) has a more favorable selective adsorption interaction with the starch-modified quartz surface. researchgate.netresearchgate.net This synergistic action enhances the selective separation of quartz from hematite. researchgate.net The state of this compound, whether as an ion or a molecule, is heavily dependent on the pH of the solution. mdpi.com Under acidic conditions, the ionic RNH3⁺ form predominates, while the molecular RNH2 form is more common in alkaline conditions. mdpi.com This pH-dependent state is a critical factor influencing its selective adsorption and flotation efficiency. mdpi.com

Metal and Metal Oxide Surfaces (e.g., Carbon Steel, HfO2)

This compound's interactions with metal and metal oxide surfaces are crucial for applications ranging from industrial corrosion prevention to the fabrication of advanced electronic components.

This compound Adsorption Mechanisms in Corrosion Inhibition

This compound is recognized as an effective corrosion inhibitor for metals such as carbon steel, particularly in acidic environments like hydrochloric acid (HCl) solutions. worldscientific.comresearchgate.net The primary inhibition mechanism involves the spontaneous adsorption of this compound onto the steel surface. worldscientific.com This adsorption occurs via the polar amine (-NH2) group, which interacts with the metal surface, while the long hydrophobic dodecyl chain orients away from the surface. worldscientific.com

This process leads to the formation of a protective monolayer film on the carbon steel, which acts as a physical barrier. worldscientific.com This "geometric blocking effect" isolates the metal from the corrosive medium, significantly reducing the corrosion rate. worldscientific.com The efficiency of this inhibition increases with higher concentrations of this compound. researchgate.net Studies have shown that this adsorption process follows the Arrhenius equation. worldscientific.com Furthermore, derivatives of this compound have been synthesized to enhance its performance, with some showing excellent protection (up to 98%) even in highly concentrated acid solutions. onepetro.org

Table 1: Corrosion Inhibition Efficiency of Di-dodecyl amine on Carbon Steel in 1M HCl This table is interactive. You can sort and filter the data.

| Temperature (K) | Inhibitor Concentration (ppm) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

|---|---|---|---|

| 313 | 0 | 1.15 | 0 |

| 313 | 100 | 0.46 | 60 |

| 313 | 200 | 0.33 | 71.3 |

| 313 | 300 | 0.23 | 80 |

| 323 | 0 | 2.12 | 0 |

| 323 | 100 | 0.95 | 55.1 |

| 323 | 200 | 0.74 | 65.1 |

| 323 | 300 | 0.53 | 75 |

| 333 | 0 | 3.93 | 0 |

| 333 | 100 | 1.96 | 50.1 |

| 333 | 200 | 1.49 | 62.1 |

| 333 | 300 | 1.14 | 71 |

Data sourced from a study on di-dodecyl amine's effect on carbon steel corrosion. researchgate.net

Investigations into Electron-Rich Site Interactions

The interaction of this compound with metal oxides like hafnium dioxide (HfO₂) is of significant interest for biosensing and nanoelectronics. acs.orgresearchgate.net this compound can act as a capping agent for HfO₂ nanoparticles, functionalizing their surface. researchgate.net This functionalization imparts a positive zeta potential to the nanoparticles. researchgate.net

This induced surface potential is believed to facilitate selective adsorption and interaction with negatively charged ions or dipoles. researchgate.net In the context of biosensing, HfO₂ surfaces are used for the phosphate-dependent immobilization of DNA. acs.org While this is the primary interaction, a secondary interaction mechanism has been observed on monoclinic HfO₂. It is proposed that this involves the exposed nucleobases of single-stranded DNA interacting with the oxide surface, a phenomenon potentially influenced by the surface's electronic properties and lattice spacing. acs.org The use of this compound as a surfactant in the hydrothermal synthesis of HfO₂ nanoparticles has also been explored, where it influences the formation and stabilization of the resulting nanocrystals. rsc.orgrsc.org

This compound in Colloidal and Emulsion System Stabilization

As a cationic surfactant, this compound plays a vital role in creating and stabilizing colloidal and emulsion systems, which are fundamental to many chemical synthesis and formulation processes.

Micelle Formation and Physico-chemical Properties of this compound

Like many surfactants, this compound molecules in an aqueous solution can self-assemble into spherical or rod-shaped aggregates known as micelles once a certain concentration, the critical micelle concentration (CMC), is reached. bibliotekanauki.plresearchgate.net This process is driven by the hydrophobic effect, where the nonpolar alkyl chains cluster together to minimize contact with water, while the polar amine headgroups remain exposed to the aqueous environment. kyoto-u.ac.jp

The formation of micelles is associated with a sharp decrease in the surface tension of the solution. bibliotekanauki.pl Research has shown that when this compound is mixed with other surfactants, such as fatty acids or alcohols, it can exhibit synergistic effects. bibliotekanauki.plresearchgate.net For instance, mixtures of this compound (DDA) and octanol (B41247) (OCT) show lower surface tensions and CMCs compared to pure DDA, indicating greater interfacial activity. bibliotekanauki.pl This synergy is attributed to the formation of surface-active complexes through hydrogen bonding, coulombic forces, and hydrophobic association between the DDA and alcohol molecules. bibliotekanauki.pl

Table 2: Interfacial and Thermodynamic Properties for DDA/OCT Mixtures This table is interactive. You can sort and filter the data.

| System (DDA:OCT Mole Ratio) | CMC (mol/L) | Surface Tension at CMC (mN/m) |

|---|---|---|

| 1:0 (Pure DDA) | 1.29E-02 | 34.54 |

| 4:1 | 2.51E-03 | 28.16 |

| 2:1 | 1.91E-03 | 27.53 |

| 1:1 | 2.00E-03 | 28.17 |

| 1:2 | 2.29E-03 | 28.82 |

| 0:1 (Pure OCT) | 4.17E-03 | 29.50 |

Data sourced from a study on the self-aggregation behaviors of DDA/OCT mixtures. bibliotekanauki.pl

This compound as a Surfactant in Nanoparticle Morphology Control during Colloidal Synthesis

This compound is widely employed as a surfactant or capping agent in the colloidal synthesis of a diverse range of nanoparticles, where it plays a critical role in controlling their size and morphology. scielo.org.mxrsc.orgmdpi.com The this compound molecules adsorb onto the surface of the growing nanocrystals, influencing their nucleation and growth rates. nih.gov

By varying the concentration of this compound or other reaction parameters like temperature, researchers can tailor the final shape and size of the nanoparticles. For example, in the synthesis of tin sulfide (SnS₂) nanoparticles, using this compound as the surfactant resulted in the assembly of flakes into flower-like nanostructures. nih.gov In another study, this compound was shown to be an effective structure-directing agent for producing ordered mesoporous silica nanospheres. mdpi.com The amount of this compound used during the synthesis of cobalt aluminate (CoAl₂O₄) was found to strongly influence the particle size and morphology, yielding semispherical particles at one concentration and laminas at another. scielo.org.mxscielo.org.mx Similarly, it has been used to control the size of copper nanoparticles and to direct the formation of high-quality vanadium dioxide (VO₂) nanotubes. rsc.orgmdpi.com

Table 3: Role of this compound in Nanoparticle Synthesis This table is interactive. You can sort and filter the data.

| Nanoparticle Material | Role of this compound | Resulting Morphology/Size |

|---|---|---|

| Tin Sulfide (SnS₂) | Capping Agent | Flakes assembled into flower-like nanostructures |

| Cobalt Aluminate (CoAl₂O₄) | Surfactant | Semispherical particles or laminas, depending on concentration |

| Copper (Cu) | Stabilizing Ligand | Spherical nanoparticles with sizes from 3.5 nm to 11 nm |

| Vanadium Dioxide (VO₂) | Reducing Agent/Template | Well-organized, high-quality nanotubes |

| Iron Oxide | Capping Agent | Monodisperse face-centered cubic (FCC) phase particles |

Data sourced from multiple studies on nanoparticle synthesis. scielo.org.mxrsc.orgmdpi.comnih.govacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Carbon Steel |

| Hafnium Dioxide (HfO₂) |

| Hydrochloric Acid (HCl) |

| Hematite |

| Quartz |

| Tin Sulfide (SnS₂) |

| Silica |

| Cobalt Aluminate (CoAl₂O₄) |

| Copper (Cu) |

| Vanadium Dioxide (VO₂) |

| Iron Oxide |

| Octanol (OCT) |

Pickering Emulsion Stabilization and pH-Switchable Behavior of this compound-Modified Systems

This compound and its derivatives are instrumental in the development of "smart" Pickering emulsions, which are stabilized by solid particles instead of traditional surfactants. These systems exhibit pH-switchable behavior, allowing for controlled emulsification and demulsification by simple pH adjustments. This responsiveness is rooted in the pH-sensitive nature of the amine group.

Research has demonstrated the fabrication of stable oil-in-water (O/W) Pickering emulsions using cellulose-rich composites that are first oxidized and then grafted with this compound. researchgate.net Similarly, systems using silica nanoparticles functionalized with N,N-dimethylthis compound (a this compound derivative) show reversible control. nih.gov The underlying mechanism involves the protonation and deprotonation of the amine headgroup. In acidic conditions, the amine group becomes protonated (e.g., -NH3+), increasing its hydrophilicity and promoting the stability of O/W emulsions. Conversely, raising the pH deprotonates the amine group, rendering the particle surface more hydrophobic and leading to the destabilization or "breaking" of the emulsion. nih.govmdpi.com

This pH-triggered switching is highly reversible. For instance, a Pickering emulsion stabilized by silica nanoparticles and a this compound-derived surfactant can be switched "off" by adding HCl and switched back "on" by adding NaOH. nih.gov This controllable behavior is crucial for applications requiring the timely separation of immiscible liquid phases, such as in oil recovery or multi-phase chemical reactions. nih.govcup.edu.cn Studies have shown that such emulsions can undergo multiple cycles of emulsification and demulsification with only minor degradation in performance. researchgate.netrsc.org

Table 1: pH-Switchable Behavior of this compound-Modified Pickering Emulsions This table is interactive. Click on the headers to sort the data.

| Stabilizer System | Stimulus (Switch Off) | Stimulus (Switch On) | Observed Behavior | Reference |

|---|---|---|---|---|

| Silica Nanoparticles + FA-DMDA-Ox* | Addition of HCl | Addition of NaOH | Reversible demulsification and emulsification. | nih.gov |

| This compound-grafted Cellulose | Change in pH | Change in pH | Formation of stable O/W Pickering emulsions. | researchgate.net |

| Organic Amine Surfactant on Nanocrystal | Acidification (Protonation) | Alkalinization (Deprotonation) | Reversible phase transformation between W/O and O/W emulsions. | mdpi.com |

*FA-DMDA-Ox: Surfactant prepared from ferrocenecarboxylic acid (FA) and N,N-dimethylthis compound (DMDA).

This compound Applications in Emulsion Liquid Membrane Processes for Chemical Separation

Emulsion liquid membrane (ELM) technology is an advanced separation process that utilizes a liquid membrane to facilitate the extraction and concentration of specific substances from a solution. In these systems, this compound and its derivatives, such as tri-dodecylamine (TDA), function as highly effective mobile carriers or extractants. utm.myresearchgate.net

The ELM is typically a water-in-oil (W/O) emulsion. This emulsion is dispersed into an external aqueous phase containing the substance to be removed (e.g., industrial dyes). The membrane phase, which separates the internal stripping phase from the external feed phase, consists of a diluent (like kerosene), a surfactant (such as SPAN 80 to ensure stability), and the carrier (TDA). utm.myresearchgate.net

The separation mechanism proceeds in two stages:

Extraction: At the external interface, the TDA carrier reacts with the target molecule (e.g., a dye anion) and transports it from the external feed phase into the organic membrane phase.

Stripping: At the internal interface, the complex diffuses to the encapsulated stripping agent (e.g., an acid or base), where the target molecule is released into the internal aqueous phase. The carrier is regenerated and diffuses back to the external interface to repeat the cycle.

This process has proven effective for removing hazardous dyes from industrial wastewater. For example, research on the extraction of Turquoise Blue dye using an ELM with TDA as the carrier achieved over 70% extraction under optimized conditions. utm.my A similar study on the removal of Acid Orange 7 dye reported an exceptional extraction efficiency of 98.49% in just 15 minutes. researchgate.net The efficiency of the process is dependent on several parameters, including carrier concentration, surfactant concentration, and the composition of the internal stripping phase. utm.myresearchgate.net

Table 2: this compound in Emulsion Liquid Membrane (ELM) for Dye Extraction This table is interactive. Click on the headers to sort the data.

| Target Pollutant | Carrier | Membrane Phase Components | Optimal Carrier Conc. | Stripping Agent | Max. Extraction Efficiency | Reference |

|---|---|---|---|---|---|---|

| Turquoise Blue Dye | Tri-dodecylamine (TDA) | Kerosene (B1165875), SPAN 80 | 0.07 M | 0.5 M Thiourea in 1 M NaOH | >70% | utm.my |

| Acid Orange 7 Dye | Tri-dodecylamine (TDA) | Kerosene, SPAN 80 | 3% (w/w) | H₂SO₄ | 98.49% | researchgate.net |

Research on this compound-Associated Foam Properties in Flotation Systems

This compound (DDA) is a widely used cationic collector in the reverse flotation of minerals, particularly for separating silicates from iron oxides and phosphates. jcsp.org.pk However, its strong frothing properties often lead to overly stable foams that can be difficult to manage in industrial circuits. jcsp.org.pkjournalssystem.comicm.edu.pl Consequently, extensive research has focused on understanding and controlling the foaming behavior of DDA in flotation systems.

Analysis of Gas Holdup and Froth Height Dynamics